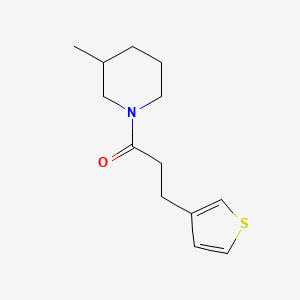
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that belongs to the class of cathinones, which are similar in structure to amphetamines. MPTP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
MPTP is believed to act by inhibiting the activity of complex I of the electron transport chain in mitochondria, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to the death of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the electron transport chain, MPTP has been shown to increase the release of dopamine and other neurotransmitters in the brain. MPTP has also been found to have effects on the immune system, including the activation of microglia and the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPTP in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease. However, there are also limitations to using MPTP, including its potential toxicity and the fact that it does not perfectly replicate the complex pathology of Parkinson's disease.
Orientations Futures
There are many potential future directions for research on MPTP. One area of interest is in the development of new therapies for Parkinson's disease based on the mechanisms of action of MPTP. Another area of research is in the development of new compounds that are similar in structure to MPTP, but with improved safety and efficacy profiles. Finally, there is also interest in using MPTP to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 3-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting compound is then purified using various techniques, such as chromatography, to obtain a pure product.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where MPTP has been used to study the mechanisms of Parkinson's disease. MPTP is known to cause Parkinson's-like symptoms in humans and primates, making it a valuable tool for studying the disease.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-3-2-7-14(9-11)13(15)5-4-12-6-8-16-10-12/h6,8,10-11H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHVVCAIWGMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)




![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


